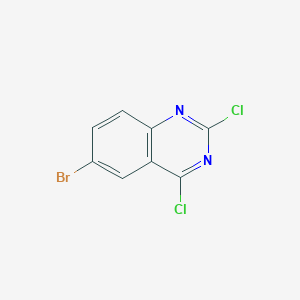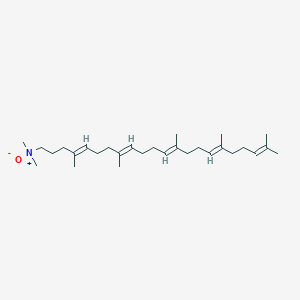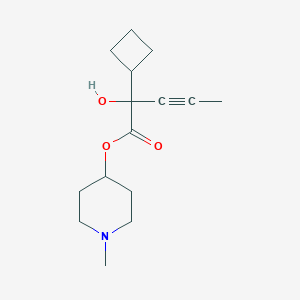
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. MP-10 is a derivative of propargylamine, which is a class of compounds that has been shown to possess neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate has been shown to have a number of biochemical and physiological effects, including the ability to increase the levels of dopamine in the brain, protect dopaminergic neurons from degeneration, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate in lab experiments is that it has been extensively studied and its effects are well-documented. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body.
Zukünftige Richtungen
Future research on 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate could focus on its potential use in treating other neurological disorders, such as depression and anxiety. Additionally, research could be conducted to further elucidate the mechanism of action of 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate and to identify any potential side effects or limitations of its use. Finally, research could also focus on developing more effective synthesis methods for 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate and other propargylamine derivatives.
Synthesemethoden
The synthesis of 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate involves the reaction of 1-methyl-4-piperidone with cyclobutylmagnesium bromide, followed by the addition of propargyl bromide. The resulting product is then treated with glycolic acid to yield 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. Studies have shown that 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate possesses neuroprotective properties and can prevent the degeneration of dopaminergic neurons, which are the cells that are affected in Parkinson's disease.
Eigenschaften
CAS-Nummer |
101030-74-4 |
|---|---|
Produktname |
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate |
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2-cyclobutyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C15H23NO3/c1-3-9-15(18,12-5-4-6-12)14(17)19-13-7-10-16(2)11-8-13/h12-13,18H,4-8,10-11H2,1-2H3 |
InChI-Schlüssel |
PZDXBHWCDGXMDK-UHFFFAOYSA-N |
SMILES |
CC#CC(C1CCC1)(C(=O)OC2CCN(CC2)C)O |
Kanonische SMILES |
CC#CC(C1CCC1)(C(=O)OC2CCN(CC2)C)O |
Synonyme |
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



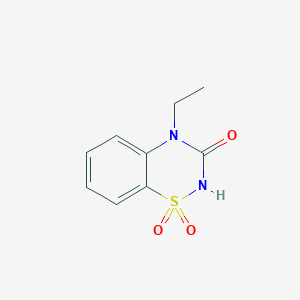
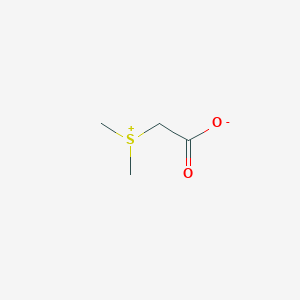
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
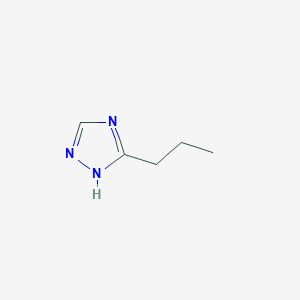
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
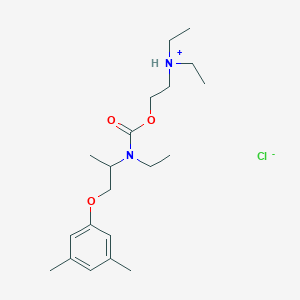
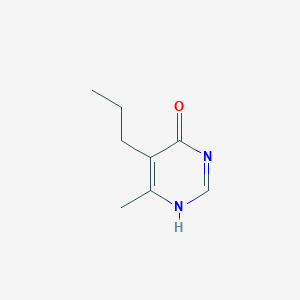
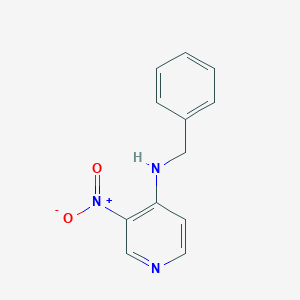
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
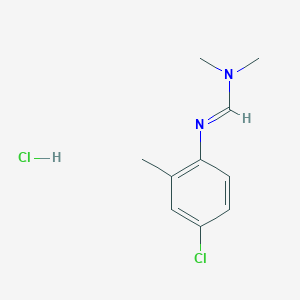
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
